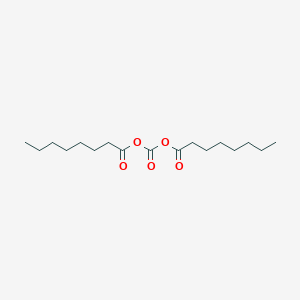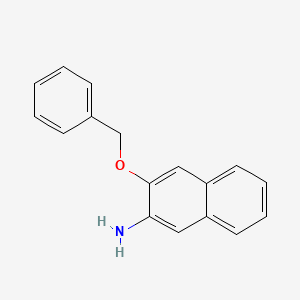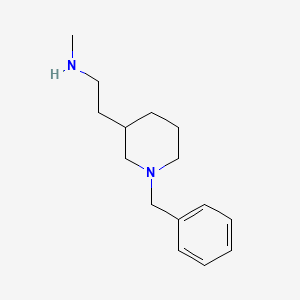
(3-(Trifluoromethyl)biphenyl-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Trifluoromethyl)biphenyl-4-yl)methanol is a chemical compound with the molecular formula C14H11F3O It is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, with a methanol group at the para position of one of the phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Trifluoromethyl)biphenyl-4-yl)methanol typically involves the trifluoromethylation of biphenyl derivatives followed by the introduction of a methanol group. One common method involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group at the desired position on the biphenyl ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Trifluoromethyl)biphenyl-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (3-(Trifluoromethyl)biphenyl-4-yl)aldehyde or (3-(Trifluoromethyl)biphenyl-4-yl)carboxylic acid .
Wissenschaftliche Forschungsanwendungen
(3-(Trifluoromethyl)biphenyl-4-yl)methanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-(Trifluoromethyl)biphenyl-4-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-(Trifluoromethyl)phenyl)methanol
- (4-(Trifluoromethyl)phenyl)methanol
- (3-(Trifluoromethyl)biphenyl-4-yl)amine
Uniqueness
Compared to similar compounds, (3-(Trifluoromethyl)biphenyl-4-yl)methanol is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and a methanol group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C14H11F3O |
|---|---|
Molekulargewicht |
252.23 g/mol |
IUPAC-Name |
[4-phenyl-2-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)13-8-11(6-7-12(13)9-18)10-4-2-1-3-5-10/h1-8,18H,9H2 |
InChI-Schlüssel |
LQZKVYPNHFEURR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



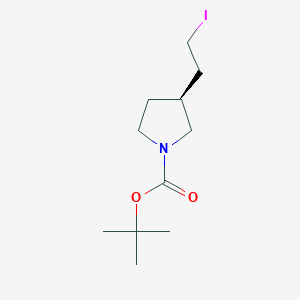
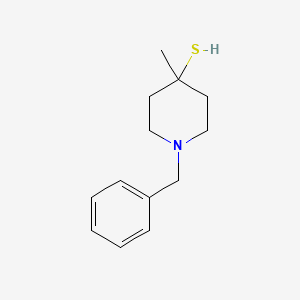
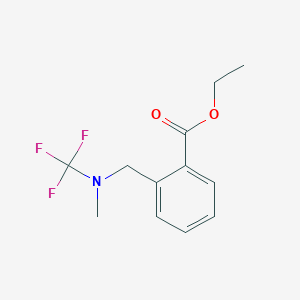
![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13967361.png)
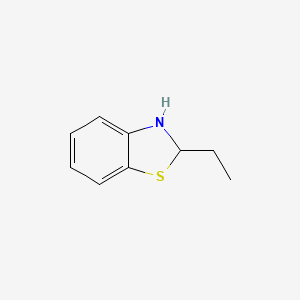
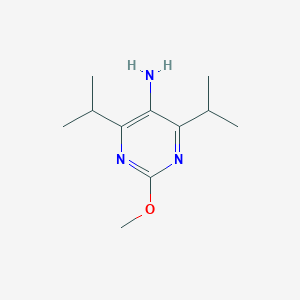
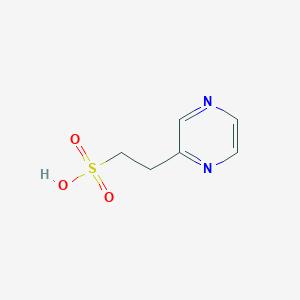
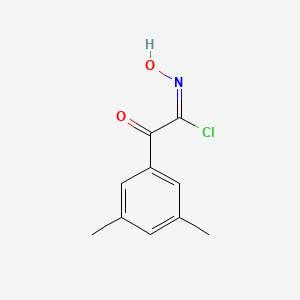
![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13967392.png)
